AY 9944

描述

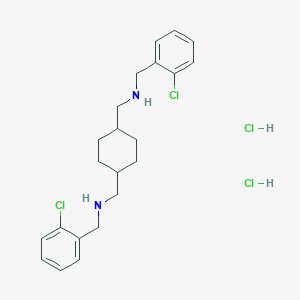

AY 9944 是一种胆固醇生物合成特异性抑制剂。 它主要抑制7-脱氢胆固醇Δ7-还原酶 (DHCR7),该酶在7-脱氢胆固醇转化为胆固醇的过程中起着至关重要的作用 。 这种抑制会导致7-脱氢胆固醇积累和胆固醇水平降低 。 This compound 还已知在高剂量下抑制甾醇Δ7-Δ8异构酶,导致胆甾-8-烯-3β-醇的积累 。

准备方法

合成路线和反应条件

AY 9944 可以通过多步合成过程进行合成,该过程涉及 2-氯苄胺与环己酮反应形成中间体,然后与另一个 2-氯苄胺分子进一步反应 。 最终产品在纯化和结晶后获得 。

工业生产方法

This compound 的工业生产涉及类似的合成路线,但规模更大。 反应条件经过优化,以确保最终产品的产率和纯度高 。 该过程包括严格的质量控制措施,以保持一致性和安全标准 。

化学反应分析

反应类型

AY 9944 会经历各种化学反应,包括:

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 常用试剂包括氢氧化钠和其他亲核试剂。

主要产品

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致形成 this compound 的各种氧化衍生物 。

科学研究应用

Inhibition of Cholesterol Biosynthesis

AY 9944 is primarily recognized for its role as an inhibitor of cholesterol biosynthesis. Research indicates that it effectively reduces cholesterol levels across various tissues while causing an accumulation of 7-dehydrocholesterol. Studies have shown that long-term administration of this compound leads to significant alterations in sterol metabolism, particularly in the liver and brain .

Table 1: Impact of this compound on Cholesterol Levels

| Tissue | Effect on Cholesterol | Accumulation of 7-Dehydrocholesterol |

|---|---|---|

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adrenals | Decreased | Not specified |

| Lungs | Decreased | Marked accumulation |

| Brain | Decreased | Increased |

Neurobiological Research

This compound has been utilized in neurobiological studies to model atypical absence epilepsy (AAE). In animal models, administration of this compound has been linked to behavioral deficits and altered social interactions, providing insights into the neurodevelopmental impacts associated with AAE. Mice treated with this compound exhibited spontaneous recurrent seizures and significant changes in social behavior, which are critical for understanding conditions like Lennox-Gastaut syndrome .

Table 2: Behavioral Outcomes in this compound Mouse Model

| Behavior Type | This compound Treated Mice | Control Group |

|---|---|---|

| Sociability | Reduced | Normal |

| Social Interaction | Impaired | Normal |

| Fear Learning | Reduced | Normal |

| Aggression | Increased | Normal |

Teratogenic Effects and Developmental Studies

This compound has been shown to exhibit teratogenic effects in vivo, making it a valuable tool for studying developmental biology and teratology. Its ability to inhibit cholesterol synthesis can lead to malformations during embryonic development, which is critical for understanding congenital disorders associated with disrupted cholesterol metabolism .

Applications in Plant Biology

Beyond animal studies, this compound has been investigated for its effects on sterol biosynthesis in plants and microorganisms. The compound's ability to inhibit sterol biosynthesis pathways has implications for agricultural biotechnology and the development of antifungal agents by disrupting membrane integrity in fungi .

Clinical Implications

The inhibition of cholesterol synthesis by this compound has potential clinical implications for treating hypercholesterolemia and related cardiovascular diseases. By understanding its mechanism and effects on sterol metabolism, researchers can explore therapeutic avenues that target similar metabolic pathways .

作用机制

相似化合物的比较

AY 9944 在特异性抑制 DHCR7 方面是独一无二的。类似的化合物包括:

特立帕龙: 另一种胆固醇生物合成抑制剂,它靶向途径中的不同酶。

BM15766: 一种有效的 Δ7-甾醇还原酶抑制剂,其抑制能力高于 this compound。

U18666A: 一种通过不同机制抑制胆固醇合成的化合物。

This compound 由于其在抑制 DHCR7 方面的高特异性和效力而脱颖而出,使其成为研究和治疗开发中的一种有价值的工具 。

生物活性

AY 9944, a synthetic compound known primarily as an inhibitor of cholesterol biosynthesis, has garnered attention in various fields of biological research. Its effects on cholesterol metabolism, neurobiology, and potential therapeutic applications have been extensively studied. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7) , which plays a crucial role in cholesterol synthesis. By inhibiting this enzyme, this compound leads to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol (7-DHC) in various tissues. This alteration in sterol metabolism can have significant implications for cellular function and signaling pathways.

Key Mechanisms

- Inhibition of Cholesterol Biosynthesis : this compound blocks the conversion of 7-DHC to cholesterol, leading to altered lipid profiles in cells.

- Impact on Hedgehog Signaling : this compound has been identified as an inhibitor of Hedgehog (Hh) signaling pathways, which are critical for various developmental processes and tumorigenesis .

Cholesterol Metabolism

Research indicates that long-term administration of this compound significantly affects cholesterol levels across different tissues. A study involving rats demonstrated that after feeding this compound for six and twelve months, there was a marked decrease in cholesterol levels in the serum and adrenal glands, while 7-DHC accumulated particularly in the lungs .

| Tissue | Cholesterol Level Change | 7-DHC Level Change |

|---|---|---|

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adrenals | Decreased | Stable |

| Lungs | Decreased | Significantly Increased |

| Brain | Decreased | Increased |

Neurobiological Effects

This compound has been utilized in mouse models to study its effects on behavior and neurobiology. In one study, AY-treated mice exhibited significant social deficits compared to control groups. The research assessed sociability, social novelty preference, and interaction with juvenile conspecifics .

- Behavioral Outcomes : Environmental enrichment improved behavioral outcomes in AY-treated mice, suggesting that external factors can mitigate some adverse effects associated with this compound treatment .

Antiviral Properties

Recent studies have indicated potential antiviral effects of this compound. It has been suggested that the compound may serve as an antiviral agent by modulating cholesterol biosynthesis pathways that are critical for viral replication .

Case Study: Impact on Epilepsy

In a retrospective study assessing the ketogenic diet's efficacy for treating refractory epilepsy, this compound was noted for its anticonvulsant properties. The study highlighted that this compound could enhance seizure thresholds when combined with dietary interventions .

- Clinical Findings : Among patients who underwent treatment with the ketogenic diet alongside this compound:

- 58% remained on the diet after 18 months.

- One patient achieved complete seizure freedom.

- Another patient reported a 75-99% reduction in seizures.

Teratogenic Effects

Research has also explored the teratogenic effects of this compound during embryonic development. Studies have shown that exposure to this compound can lead to developmental abnormalities due to its impact on cholesterol biosynthesis during critical periods of development .

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVIEWRSGDDWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957874, DTXSID50924843 | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-93-8, 1245-84-7 | |

| Record name | AY-9944 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AY-9944 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AY 9944 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。